(4-Nitrophenyl)vinyl ether
CAS No.: 940-14-7
Cat. No.: VC1601813
Molecular Formula: C8H7NO3
Molecular Weight: 165.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 940-14-7 |
---|---|
Molecular Formula | C8H7NO3 |
Molecular Weight | 165.15 g/mol |
IUPAC Name | 1-ethenoxy-4-nitrobenzene |
Standard InChI | InChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 |
Standard InChI Key | XTVUXNLJQRWUBD-UHFFFAOYSA-N |
SMILES | C=COC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | C=COC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
(4-Nitrophenyl)vinyl ether, also known by its IUPAC name 1-ethenoxy-4-nitrobenzene, is an organic compound with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol. The compound is registered with CAS number 940-14-7 and is characterized by a nitro group (-NO₂) at the para position of a phenyl ring, which is connected to a vinyl ether functional group.
Structural Features
The molecular structure of (4-Nitrophenyl)vinyl ether comprises a benzene ring with a nitro group at the para position and a vinyl ether group at position 1. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of the nitro group and the electron-donating tendency of the vinyl ether.
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that determine its behavior in various chemical environments. The presence of the nitrophenyl group significantly influences its reactivity profile, particularly in nucleophilic and electrophilic reactions.
Property | Value |
---|---|
Molecular Formula | C₈H₇NO₃ |
Molecular Weight | 165.15 g/mol |
CAS Number | 940-14-7 |
IUPAC Name | 1-ethenoxy-4-nitrobenzene |
InChI | InChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 |
Canonical SMILES | C=COC1=CC=C(C=C1)N+[O-] |
Physical State | Solid at room temperature |
Synthesis and Preparation Methods
The synthesis of (4-Nitrophenyl)vinyl ether can be achieved through several routes, with the Williamson ether synthesis being one of the most common approaches in laboratory settings.
Williamson Ether Synthesis
This synthetic route typically involves the reaction of 4-nitrophenol with a vinyl halide in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via nucleophilic substitution, where the deprotonated 4-nitrophenol acts as a nucleophile attacking the vinyl halide.
Alternative Synthesis Routes
Other potential synthetic methods include:
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Transetherification reactions using vinyl ethers and 4-nitrophenol in the presence of catalysts
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Palladium-catalyzed coupling reactions between 4-nitrophenol and vinyl compounds
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Addition-elimination sequences involving 4-nitrophenol and acetylene derivatives
Industrial Production
For large-scale production, continuous flow reactors are often employed to optimize reaction conditions and improve yields. Purification techniques such as distillation and crystallization are commonly used to obtain high-purity (4-Nitrophenyl)vinyl ether for industrial applications.
Chemical Reactivity and Reaction Mechanisms
The chemical behavior of (4-Nitrophenyl)vinyl ether is largely determined by the electronic properties of its functional groups. The nitro group's electron-withdrawing nature enhances the electrophilicity of the vinyl ether moiety, influencing its reactivity in various chemical transformations.
Common Reaction Types
(4-Nitrophenyl)vinyl ether participates in several important chemical reactions:
Nucleophilic Substitution Reactions
The vinyl ether moiety is susceptible to nucleophilic attack, particularly under basic conditions. Common nucleophiles include alkoxides and amines, which can react with the vinyl carbon to form substituted derivatives.
Oxidation and Reduction Reactions
The nitrophenyl group can undergo redox transformations. Oxidation may lead to various nitro derivatives, while reduction can produce aminophenyl derivatives. These transformations are valuable for the generation of functionalized intermediates in synthesis.
Polymerization Reactions
The vinyl ether functional group can participate in polymerization processes, leading to the formation of polyvinyl ethers with specific properties. These polymers may have applications in materials science and specialty chemical manufacturing.
Reaction Mechanism Analysis
The mechanism of (4-Nitrophenyl)vinyl ether reactions often involves the activation of the vinyl ether moiety by the electron-withdrawing nitrophenyl group. This activation makes the vinyl carbon more susceptible to nucleophilic attack, driving many of its chemical transformations.
Biological Activity and Metabolism
(4-Nitrophenyl)vinyl ether exhibits interesting biological behavior, particularly in metabolic processes and potential mutagenic activity.
Metabolic Pathways
Research has demonstrated that (4-Nitrophenyl)vinyl ether (also referred to as NPVE or p-Nitrophenyl vinyl ether in scientific literature) undergoes metabolic transformation in biological systems. It is metabolized to p-nitrophenol and glycolaldehyde via an epoxide intermediate by rat hepatic microsomes .
The metabolic process involves:
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Initial oxidation to form an epoxide intermediate
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Subsequent hydrolysis of the epoxide to yield p-nitrophenol and glycolaldehyde
Enzymatic Interactions
The oxidative metabolism of (4-Nitrophenyl)vinyl ether is primarily mediated by microsomal cytochrome P-450 enzymes. This has been confirmed through studies examining cofactor requirements and the effects of monooxygenase inhibitors .
Epoxide hydrolase plays a relatively minor role in the metabolism, as evidenced by studies using 3,3,3-trichloropropene oxide (a strong epoxide hydrolase inhibitor), which showed only weak inhibitory effects on p-nitrophenol formation .
Epoxide Intermediate Stability
A notable characteristic of the epoxide intermediate formed during (4-Nitrophenyl)vinyl ether metabolism is its instability. The epoxy intermediate is highly labile, with hydrolysis occurring primarily through non-enzymatic pathways even at neutral pH .
Aspect | Finding |
---|---|
Metabolic Pathway | Forms epoxide intermediate → p-nitrophenol + glycolaldehyde |
Primary Enzyme | Cytochrome P-450 |
Epoxide Stability | Highly labile, undergoes non-enzymatic hydrolysis |
Epoxide Hydrolase Role | Minor contribution to metabolism |
Induction Response | Susceptible to various cytochrome P-450 species |
Research Applications and Scientific Significance
(4-Nitrophenyl)vinyl ether has found numerous applications in scientific research and has potential for further development in various fields.
Applications in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in reactions where the nitrophenyl group functions as an activating or directing group. Its dual functionality makes it useful for the construction of more complex molecular structures.
Utility as an Enzyme Activity Assay Substrate
One of the most notable applications of (4-Nitrophenyl)vinyl ether is its use as a substrate for assaying olefinic epoxidase activity in hepatic microsomes. Given its specific metabolic pathway and the formation of easily detectable products, it provides a convenient and sensitive method for measuring this enzymatic activity .
Polymer Science Applications
The vinyl ether moiety enables (4-Nitrophenyl)vinyl ether to participate in polymerization reactions, making it useful in the development of functional polymers with specific properties. These materials may have applications in coatings, adhesives, and specialty materials.
Structural Comparison with Related Compounds
To better understand the unique properties of (4-Nitrophenyl)vinyl ether, it is valuable to compare it with structurally related compounds.
Comparison with 4-Nitrophenol
4-Nitrophenol shares the nitrophenyl group with (4-Nitrophenyl)vinyl ether but lacks the vinyl ether moiety. This structural difference significantly impacts reactivity patterns and applications:
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Both contain the electron-withdrawing nitro group that influences reactivity
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4-Nitrophenol exhibits greater acidity due to the hydroxyl group
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(4-Nitrophenyl)vinyl ether possesses additional reactivity through its vinyl ether functionality
Comparison with Simple Vinyl Ethers
Compounds such as ethyl vinyl ether (C₂H₅OCH=CH₂) share the vinyl ether functional group but lack the nitrophenyl moiety. Ethyl vinyl ether has a much lower molecular weight (72.11 g/mol) compared to (4-Nitrophenyl)vinyl ether (165.15 g/mol) and exhibits different physical properties, including a lower boiling point (36°C at 1013 hPa) and density (0.75 g/cm³ at 20°C) .
Property | (4-Nitrophenyl)vinyl ether | Ethyl vinyl ether |
---|---|---|
Molecular Formula | C₈H₇NO₃ | C₄H₈O |
Molecular Weight | 165.15 g/mol | 72.11 g/mol |
Boiling Point | Higher due to molecular weight | 36°C (1013 hPa) |
Flash Point | Higher | -45°C |
Reactivity | Enhanced by nitro group | Less reactive |
Physical State | Solid at room temperature | Liquid |
Functional Group Effects
The presence of both the nitrophenyl group and vinyl ether moiety in (4-Nitrophenyl)vinyl ether creates a unique electronic environment that influences its chemical behavior:
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The nitro group withdraws electron density, making the aromatic ring electron-deficient
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The vinyl ether contributes electron density through resonance effects
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This electronic push-pull system creates reactivity patterns distinct from either functional group alone
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